

Application Notes and Protocols for Neutrophil Elastase Inhibitors in Animal Models

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Compound of Interest		
Compound Name:	Neutrophil elastase inhibitor 3	
Cat. No.:	B15576663	Get Quote

These application notes provide detailed information and protocols for the use of various neutrophil elastase (NE) inhibitors in preclinical animal research. The following sections summarize dosages, administration routes, and experimental methodologies for several key inhibitors, offering a guide for researchers in drug development and related scientific fields.

Overview of Neutrophil Elastase Inhibitors

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon release during inflammation, it can degrade components of the extracellular matrix, such as elastin and collagen, contributing to tissue damage in various diseases.[2][3] Consequently, inhibitors of human neutrophil elastase (HNE) are investigated as potential therapeutics for a range of inflammatory conditions, including pulmonary diseases, psoriasis, and neuropathic pain.[3][4][5] This document details the application of specific NE inhibitors in animal models.

Dosage and Administration of Neutrophil Elastase Inhibitor 3 (Compound 13)

"Neutrophil elastase inhibitor 3," also referred to as compound 13, is a benzoxazinone analog.[6] Limited in vivo data is available for this specific compound.

Table 1: Dosage and Administration of Neutrophil Elastase Inhibitor 3



Animal Model	Indication	Dosage	Route of Administration	Reference
Rat	Trauma- hemorrhagic shock	1 mg/kg	Intravenous (i.v.)	[6]

Experimental Protocol: Trauma-Hemorrhagic Shock Model in Rats

- Objective: To evaluate the effect of Neutrophil Elastase Inhibitor 3 on lung injury following trauma-hemorrhagic shock.
- Animal Model: Rat.
- Inhibitor Preparation: The formulation and solvent for Neutrophil Elastase Inhibitor 3 are not specified in the available literature. Researchers should perform solubility tests to determine an appropriate vehicle for intravenous administration.
- Administration: Administer a single dose of 1 mg/kg body weight intravenously.
- Experimental Procedure: The inhibitor is administered to rats after the induction of traumahemorrhagic shock.
- Endpoint Analysis: The study measured myeloperoxidase (MPO) activity and edema in the lung tissue to assess the extent of injury and the effect of the inhibitor.[6]

Dosage and Administration of Sivelestat (ONO-5046)

Sivelestat (trade name Elaspol®) is a selective, small-molecule inhibitor of neutrophil elastase. [4][5] It has been investigated in various animal models for conditions like acute lung injury, psoriasis, and neuropathic pain.

Table 2: Dosage and Administration of Sivelestat



Animal Model	Indication	Dosage	Route of Administrat ion	Frequency/ Duration	Reference
Mouse	Imiquimod- induced psoriasis	1% cream or ointment	Topical	Not specified	[4]
Mouse	Lipopolysacc haride (LPS)- induced endotoxic shock	Not specified (nanoparticle delivery)	Not specified	Not specified	[1]
Mouse	Radiation- induced lung injury	Not specified	Not specified	Immediately before and at 1, 3, and 6 hours post- irradiation	[7]
Mouse	MIA-induced osteoarthritis pain	50 mg/kg	Intraperitonea I (i.p.)	10 min before and 240 min after MIA injection on day 0; once daily on days 1-3	[5]
Rat	LPS-induced Acute Respiratory Distress Syndrome (ARDS)	6, 10, or 15 mg/kg	Intraperitonea I (i.p.)	Single dose 1 hour after LPS injection	[8][9]
Rabbit	PMA-induced acute lung injury	3-30 mg/kg/h	Continuous intravenous infusion	Started 1h before and ended 4h after PMA injection	[10]



Dog	Severe burn- blast combined injury	0.5 and 2.0 mg/kg/h	Continuous intravenous infusion	24h continuous infusion for 2 days	[11]	
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Experimental Protocols for Sivelestat

- Objective: To assess the efficacy of topical sivelestat on psoriatic skin inflammation.[4]
- Animal Model: Mouse model of imiquimod-induced psoriasis.
- Inhibitor Preparation: Sivelestat is formulated as a 1% cream or ointment.[4] The specific vehicle composition is not detailed and would need to be developed based on standard dermatological formulations.
- Administration: Apply the 1% sivelestat cream or ointment topically to the affected skin area.
 [4]
- Endpoint Analysis: Efficacy is evaluated using the Psoriasis Area and Severity Index (PASI)
 method, histological assessment of epidermal thickness, and immunohistochemical analysis
 of inflammatory markers like CD3+ cells and proliferation markers like Ki-67.[4]
- Objective: To investigate the therapeutic mechanism of sivelestat in acute respiratory distress syndrome.[8][9]
- Animal Model: Male Sprague-Dawley (SD) rats.[9]
- Procedure:
 - Induce ARDS by intraperitoneally injecting rats with lipopolysaccharide (LPS) at a dose of 4 mg/kg.[9]
 - One hour after LPS injection, administer sivelestat via intraperitoneal injection at doses of
 6, 10, or 15 mg/kg.[9] A control group receives saline.[9]
- Endpoint Analysis: Assess therapeutic efficacy by monitoring behavioral changes, blood gas parameters (PaO2), and serum levels of inflammatory markers such as NE, VCAM-1, ICAM-



1, IL-8, and TNF-α.[9]

Dosage and Administration of Alvelestat (AZD9668)

Alvelestat (AZD9668) is an orally bioavailable, selective, and reversible inhibitor of neutrophil elastase.[12][13]

Table 3: Dosage and Administration of Alvelestat

Animal Model	Indication	Dosage	Route of Administrat ion	Frequency/ Duration	Reference
Mouse	Smoke- induced airway inflammation	1, 3, 6, or 10 mg/kg	Oral (p.o.)	Twice daily for 4 days	[12]
Mouse	Human NE- induced acute lung injury	~10 mg/kg	Oral (p.o.)	Not specified	[14]
Rat	Human NE- induced acute lung injury	~20 mg/kg	Oral (p.o.)	Not specified	[14]
Guinea Pig	Chronic smoke model	~100 mg/kg	Oral (p.o.)	Not specified	[14]

Experimental Protocol: Smoke-Induced Airway Inflammation in Mice

- Objective: To evaluate the effect of Alvelestat on the inflammatory response to cigarette smoke.[12]
- Animal Model: Female BALB/cJBomTac mice.[12]



- Inhibitor Preparation: For oral administration, a working solution can be prepared. For
 example, a 50 mg/ml stock solution in DMSO can be diluted in corn oil.[14] A suggested
 formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
- Administration: Administer Alvelestat orally at doses ranging from 1 to 10 mg/kg, twice daily for 4 days, during the period of cigarette smoke exposure.[12]
- Endpoint Analysis: The primary endpoints are the number of neutrophils and the concentration of interleukin-1β (IL-1β) in the bronchoalveolar lavage (BAL) fluid.[12][13]

Dosage and Administration of BAY 85-8501

BAY 85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase.[15] It has shown efficacy in rodent models of acute lung injury.[3][16]

Table 4: Dosage and Administration of BAY 85-8501

Animal Model	Indication	Dosage	Route of Administrat ion	Frequency/ Duration	Reference
Mouse	Elastase- induced lung injury	0.003, 0.01, 0.03, 0.1, 0.3, 3, 10, 30 mg/kg	Oral (p.o.)	Single dose 1 hour prior to elastase instillation	[15][17]

Experimental Protocol: Elastase-Induced Lung Injury in Mice

- Objective: To determine the efficacy of BAY 85-8501 in preventing acute lung injury induced by elastase.[15][17]
- Animal Model: Mouse.
- Inhibitor Preparation: A suitable formulation for oral gavage can be made using 10% DMSO and 90% corn oil, or 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[15]



- Administration: Administer BAY 85-8501 orally at doses ranging from 0.003 to 30 mg/kg.[17]
 The inhibitor is given as a single dose one hour before the orotracheal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE).[15][17]
- Endpoint Analysis: Efficacy is measured by assessing the prevention of lung injury and inflammation. Key parameters include hemoglobin concentration (as a measure of hemorrhage) and neutrophil count in the bronchoalveolar lavage fluid.[17] A significant effect on hemoglobin is observed at 0.01 mg/kg, and on neutrophil count at 0.1 mg/kg in the HNE-induced model.[15][17]

Signaling Pathways and Experimental Workflows Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase released during inflammation can activate signaling cascades that perpetuate the inflammatory response and cause tissue damage. For example, in psoriasis, NE is involved in the proteolytic processing and activation of the cytokine IL-36, a key driver of the disease's pathogenesis.[4]



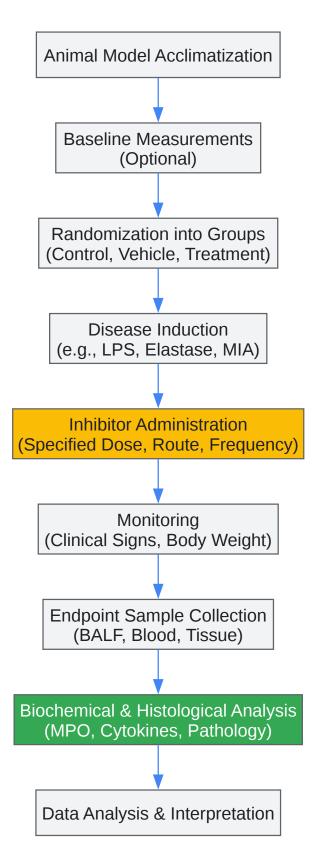
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Caption: Neutrophil Elastase (NE) signaling in inflammation.

General Experimental Workflow for In Vivo Studies



The following diagram illustrates a typical workflow for evaluating the efficacy of a neutrophil elastase inhibitor in an animal model of induced disease.





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Caption: General workflow for testing NE inhibitors in animal models.

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